N-(2,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a phenyl group, and methoxy substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with urea and benzaldehyde under acidic conditions to form the tetrahydropyrimidine ring. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and strong bases.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures under specific conditions
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have shown its potential as an enzyme inhibitor, which could be useful in drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific structural features. Similar compounds include:
2,5-dimethoxyphenethylamines: These compounds share the methoxy substituents but differ in their core structure and biological activities.
NBOMe derivatives: These compounds have similar methoxy and phenyl groups but are known for their potent hallucinogenic effects .
Properties
Molecular Formula |
C19H17N3O5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H17N3O5/c1-26-13-8-9-16(27-2)15(10-13)21-17(23)14-11-20-19(25)22(18(14)24)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,25)(H,21,23) |
InChI Key |
YWCWLHLWWYZEOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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